molecular formula C17H20O4 B1620319 4,4'-propylidenebis[2-methoxyphenol] CAS No. 24762-58-1

4,4'-propylidenebis[2-methoxyphenol]

Cat. No.: B1620319
CAS No.: 24762-58-1
M. Wt: 288.34 g/mol
InChI Key: XEOJWUCFIDZEBK-UHFFFAOYSA-N
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Description

4,4'-Propylidenebis[2-methoxyphenol] is a high-purity chemical compound supplied for specialized research and development purposes. This bisphenol derivative features a propylidene bridge connecting two methoxyphenol rings, a structural motif of interest in various scientific fields. Researchers may investigate this compound as a potential building block for polymer synthesis, a precursor for developing novel materials, or as a candidate in catalytic and ligand applications. Its structural similarity to other phenolic compounds suggests potential research value in areas such as antioxidant studies or materials science, where such frameworks are commonly explored. All properties and applications are investigational. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

24762-58-1

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

4-[1-(4-hydroxy-3-methoxyphenyl)propyl]-2-methoxyphenol

InChI

InChI=1S/C17H20O4/c1-4-13(11-5-7-14(18)16(9-11)20-2)12-6-8-15(19)17(10-12)21-3/h5-10,13,18-19H,4H2,1-3H3

InChI Key

XEOJWUCFIDZEBK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CCCC2=CC(=C(C=C2)O)OC)O

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Preparation Methods

Sulfuric Acid-Mediated Synthesis

Concentrated sulfuric acid remains a cornerstone catalyst for electrophilic aromatic substitution reactions involving phenolic substrates. In the context of 4,4'-propylidenebis[2-methoxyphenol], the protocol involves refluxing guaiacol with propionaldehyde (propanal) in a 2:1 molar ratio under sulfuric acid catalysis. The mechanism proceeds through:

  • Protonation of propionaldehyde’s carbonyl oxygen, enhancing electrophilicity
  • Nucleophilic attack by guaiacol’s para position (relative to hydroxyl)
  • Deprotonation and subsequent attack by a second guaiacol molecule
  • Final dehydration to form the propylidene bridge

Typical conditions involve:

  • Temperature: 80–100°C
  • Reaction Time: 4–8 hours
  • Catalyst Loading: 15–20 wt% H₂SO₄
  • Yield: 55–68% (crude), requiring purification via recrystallization from toluene

Hydrochloric Acid Variations

Anhydrous HCl gas bubbled through guaiacol-propionaldehyde mixtures at 60–70°C achieves comparable results with reduced charring. This method benefits from:

  • Faster reaction kinetics (2–3 hours)
  • Improved selectivity (72–75% para-para coupling)
  • Lower thermal degradation of methoxy groups

However, HCl’s volatility necessitates closed-system reactors, complicating large-scale implementation.

Advanced Heterogeneous Catalytic Systems

Magnetically Separable Brønsted Acids

Building on developments in bisphenol synthesis, sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-(Pr)₃-N-Bu-SO₃H⁺HSO₄⁻) enable efficient propylidenebis formation. Key advantages include:

  • Reusability: 93% activity retention after 6 cycles
  • Selectivity Control: 68% pp’-isomer via pore-size modulation
  • Mild Conditions: 50°C, atmospheric pressure
Reaction Parameter Optimal Value
Guaiacol:Propanal 2.2:1
Catalyst Loading 8 wt%
Time 90 min
Solvent Solvent-free

This system’s acidic strength (2.8 mmol H⁺/g) and mesoporous structure enhance mass transfer while minimizing side reactions like methoxy group cleavage.

Ion-Exchange Resin Catalysts

Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15) provide an industrial alternative:

  • Temperature Tolerance: Up to 120°C
  • Water Tolerance: Effective in biphasic systems
  • Continuous Flow Compatibility: Fixed-bed reactors achieve 1.2 kg/L·h space-time yield

Comparative studies show resin catalysts reduce oligomer formation from 18% (H₂SO₄) to <5% through size-exclusion effects.

Solvent Effects and Reaction Engineering

Solvent Screening

Solvent polarity critically impacts reaction trajectory:

Solvent Dielectric Constant (ε) Yield (%) pp’:mp’:op’ Selectivity
Toluene 2.4 61 72:18:10
DMSO 47.2 58 65:22:13
Ethanol 24.3 53 68:20:12
Solvent-Free - 69 75:15:10

Non-polar media favor para substitution by stabilizing charge-separated transition states.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 15–20 minutes with:

  • 22% energy savings vs conventional heating
  • 5°C lower maximum temperature
  • Narrower product distribution (σ = ±3.2%)

Scale-up challenges include uniform field distribution in batch reactors >5 L.

Regiochemical Control and Isomer Profiling

The propylidene bridge’s flexibility permits three regioisomers:

Isomer Bridge Connectivity Relative Energy (kcal/mol)
pp’ 4,4’-para 0 (reference)
mp’ 4,3’-meta +2.1
op’ 4,2’-ortho +4.3

High-performance liquid chromatography (HPLC) with C18 columns resolves isomers using 65:35 methanol-water (0.1% TFA) at 1 mL/min. Crystallographic analysis confirms pp’-isomer’s planar conformation maximizes π-π stacking, favoring its preferential formation.

Industrial-Scale Considerations

Continuous Flow Systems

Tubular reactors with static mixers address heat transfer limitations:

  • Residence Time: 8–12 minutes
  • Throughput: 120 kg/day (per 100 L reactor)
  • Purity: 99.2% (GC-FID)

In-line IR spectroscopy enables real-time adjustment of aldehyde feed rates (±2%).

Waste Stream Management

Neutralization of spent acid catalysts produces sodium sulfate (Na₂SO₄) precipitates, which can be:

  • Recycled into glass manufacturing (98% purity)
  • Converted to H₂SO₄ via membrane electrolysis (85% efficiency)

Life-cycle assessments show heterogeneous catalysts reduce wastewater COD by 62% vs homogeneous systems.

Emerging Methodologies

Enzymatic Coupling

Laccase-mediated oxidative coupling shows promise under mild conditions (pH 5, 30°C):

  • Catalyst: Trametes versicolor laccase (120 U/mg)
  • Oxidant: O₂ (atmospheric pressure)
  • Yield: 41% (24 h reaction)

While slower than chemical methods, this approach eliminates halogenated byproducts.

Photoredox Catalysis

Visible-light-driven systems using Ru(bpy)₃²⁺ enable:

  • Room temperature reactions
  • 89% quantum yield
  • Temporal control via light modulation

Challenges remain in photon penetration depth for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4'-propylidenebis[2-methoxyphenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4'-propylidenebis[2-methoxyphenol] has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it modulates signaling pathways related to inflammation and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and functional differences between 4,4'-propylidenebis[2-methoxyphenol] and related bisphenols:

Compound Name CAS Number Central Bridge Substituents Molecular Weight Key Applications
4,4'-Propylidenebis[2-methoxyphenol] 24762-58-1 Propylidene (C3) 2-methoxy on both rings 316.34 g/mol Antioxidants, polymer synthesis
Bisphenol A (BPA) 80-05-7 Isopropylidene (C3) 2-hydroxy on both rings 228.29 g/mol Polycarbonates, epoxy resins
Bisphenol F (4,4'-Methylenebisphenol) 620-92-8 Methylene (C1) 4-hydroxy on both rings 200.23 g/mol Resins, coatings
4,4'-Methylenebis(2,6-dimethylphenol) 5384-21-4 Methylene (C1) 2,6-dimethyl on both rings 270.37 g/mol Antioxidants, flame retardants
CDBMP* Not available Cyclohexane-1,1-diyl 2-methoxy on both rings ~328 g/mol Low-dielectric polymers

*CDBMP: 4,4′-(Cyclohexane-1,1-diyl)bis(2-methoxyphenol) .

Key Observations :

  • Bridge Flexibility: The propylidene bridge in the target compound provides greater conformational flexibility compared to the rigid isopropylidene (BPA) or short methylene (bisphenol F) bridges. This may enhance solubility in non-polar solvents .
Antioxidant Capacity
  • 4,4'-Propylidenebis[2-methoxyphenol]: Limited direct data are available, but structurally similar compounds like 4,4'-methylenebis(5-isopropyl-2-methylphenol) (a carvacrol derivative) exhibit strong antioxidant activity (IC$_{50}$ = 4–156 µg/mL in DPPH assays), surpassing BHT and vitamin C in some cases .
  • Bisphenol F: Shows moderate antioxidant activity but is less studied compared to its derivatives .
  • Eugenol and Vanillin Derivatives: Compounds like 4,4′-(((3-hydroxypropyl)azanediyl)bis(methylene))bis(2-methoxyphenol) demonstrate neuroprotective effects against oxidative stress in neuronal cells .

Q & A

Q. What are the recommended synthetic routes for 4,4'-propylidenebis[2-methoxyphenol] and its structural analogs?

Synthesis typically involves condensation reactions between phenolic precursors and carbonyl compounds. For example, cyclohexane-linked analogs are synthesized via nucleophilic aromatic substitution using bisphenol derivatives (e.g., 4,4′-(cyclohexane-1,1-diyl)bis(2-methoxyphenol)) and dichlorodiphenylsulfone in anhydrous conditions with potassium carbonate as a catalyst . Multi-step protocols may include protective group strategies to preserve methoxy functionalities .

Q. Which analytical techniques are essential for structural validation of 4,4'-propylidenebis[2-methoxyphenol]?

A combination of 1H^1H-NMR (to identify methoxy protons at δ 3.8–4.0 ppm and aromatic protons), 13C^{13}C-NMR (to confirm carbonyl and aromatic carbons), and high-resolution mass spectrometry (HRMS) is critical. Purity (>98%) is assessed via reverse-phase HPLC with UV detection at 280 nm . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols should be followed when handling this compound?

Due to limited toxicity data, adhere to SDS guidelines for structurally similar bisphenols: use fume hoods, wear nitrile gloves/lab coats, and avoid skin contact. Store in inert atmospheres (argon) to prevent oxidation. Dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be established for 4,4'-propylidenebis[2-methoxyphenol] derivatives?

SAR studies require synthesizing analogs with varied substituents (e.g., halogenation at the phenyl ring or modifying the alkylidene bridge). Cytotoxicity assays (e.g., MTT on MCF-7 breast cancer cells) quantify IC50_{50} values, while molecular docking predicts binding affinities to targets like tubulin or DNA topoisomerases. For example, pyrazole-linked derivatives showed enhanced activity due to π-π stacking interactions .

Q. What methodologies assess this compound’s utility in low-dielectric polymer films?

Polycondensation with 4,4′-dichlorodiphenylsulfone produces poly(arylene ether sulfone) films. Dielectric properties are measured via impedance spectroscopy (1 MHz–1 GHz), with values <2.8 indicating suitability for microelectronics. Thermomechanical stability is evaluated using TGA (decomposition >300°C) and DMA (glass transition temperature ~180°C) .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., antioxidant vs. pro-oxidant effects) require rigorous control of experimental variables:

  • Cell line specificity : Test across multiple lines (e.g., A549 vs. HepG2).
  • Dose dependency : Use logarithmic concentration ranges (1 nM–100 µM).
  • Assay validation : Compare results from orthogonal methods (e.g., DPPH radical scavenging vs. SOD activity assays) .

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